molecular formula C18H13Cl2NO3 B3607206 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide

3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide

Cat. No. B3607206
M. Wt: 362.2 g/mol
InChI Key: ACQXRJPXLVSBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained attention in the scientific community due to its potential use as a performance-enhancing drug.

Mechanism of Action

3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which improves endurance and reduces fat accumulation.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide can improve endurance and reduce fat accumulation in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation in obese mice. However, the long-term effects of 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide on human health are still unknown.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide has several advantages for use in lab experiments. It is highly selective for PPARδ, which reduces the risk of off-target effects. It also has a long half-life, which allows for less frequent dosing. However, its potential use as a performance-enhancing drug raises ethical concerns and may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide. It may be investigated further as a potential treatment for metabolic disorders such as obesity and diabetes. It may also be studied for its potential use in cancer therapy, as PPARδ activation has been shown to have anti-tumor effects. Additionally, research may focus on the long-term effects of 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide on human health and its potential use as a performance-enhancing drug.

Scientific Research Applications

3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to improve endurance and increase fat burning in animal models, making it a potential treatment for metabolic disorders. It has also been investigated for its potential use in cancer therapy, as PPARδ activation has been shown to have anti-tumor effects.

properties

IUPAC Name

3,4-dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c19-16-8-3-12(10-17(16)20)18(23)21(11-15-2-1-9-24-15)13-4-6-14(22)7-5-13/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQXRJPXLVSBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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